molecular formula C8H16ClNO2 B13589728 {5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanolhydrochloride

{5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanolhydrochloride

Cat. No.: B13589728
M. Wt: 193.67 g/mol
InChI Key: DSMZKRCCLFQCCX-UHFFFAOYSA-N
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Description

{5-Oxa-8-azaspiro[35]nonan-7-yl}methanol hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanol hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with an aldehyde or ketone, followed by reduction to form the desired alcohol. The hydrochloride salt is then formed by treating the alcohol with hydrochloric acid.

Industrial Production Methods

Industrial production of {5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanol hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

{5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different spirocyclic derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while substitution reactions could yield various substituted spirocyclic compounds.

Scientific Research Applications

{5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    {5-Oxa-8-azaspiro[3.5]nonan-6-yl}methanol: Similar structure but with a different position of the hydroxyl group.

    {5-Oxa-8-azaspiro[3.5]nonan-9-yl}methanol hydrochloride: Another spirocyclic compound with a different ring structure.

    {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride: A related compound with a different nitrogen position in the ring.

Uniqueness

{5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanol hydrochloride is unique due to its specific spirocyclic structure and the position of the hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

5-oxa-8-azaspiro[3.5]nonan-7-ylmethanol;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c10-4-7-5-11-8(6-9-7)2-1-3-8;/h7,9-10H,1-6H2;1H

InChI Key

DSMZKRCCLFQCCX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNC(CO2)CO.Cl

Origin of Product

United States

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